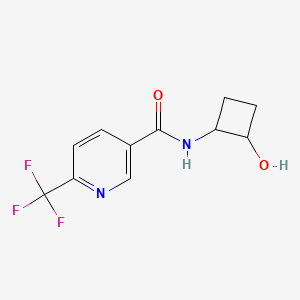
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₁F₃N₂O₂ . It belongs to the class of pyridine derivatives and contains a trifluoromethyl group and a hydroxycyclobutyl moiety. The compound’s structure consists of a pyridine ring substituted with a carboxamide group and a hydroxycyclobutyl ring.
Synthesis Analysis
- The synthesis of this compound involves the introduction of the hydroxycyclobutyl and trifluoromethyl groups onto the pyridine ring. Specific synthetic methods and reagents would be detailed in relevant research papers.
Molecular Structure Analysis
- The molecular structure of N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide includes:
- A pyridine ring.
- A carboxamide group attached to the pyridine ring.
- A hydroxycyclobutyl ring.
- A trifluoromethyl group.
- The arrangement of atoms and bond angles can be determined from X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
- Hydrolysis of the carboxamide group.
- Nucleophilic substitution reactions.
- Acid-base reactions involving the hydroxycyclobutyl group.
- Fluorination reactions due to the trifluoromethyl group.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular weight: 260.216 g/mol.
- Appearance: Solid (crystalline or powder).
- Solubility: Depends on the solvent system.
- Melting point: Determined experimentally.
- Chemical Properties :
- Reactivity: May react with acids, bases, and nucleophiles.
- Stability: Stable under normal conditions.
- Solubility: Soluble in organic solvents.
- UV-Vis absorption: Absorption maxima in the UV-Vis range (200–400 nm).
Wissenschaftliche Forschungsanwendungen
Heterocyclic N-oxide Derivatives in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole, are recognized for their versatility as synthetic intermediates and their biological importance. These compounds have found applications in metal complex formation, catalyst design, asymmetric catalysis, and synthesis, as well as in medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide derivatives underscores their potential in organic synthesis, catalysis, and drug development investigations (Li et al., 2019).
Pyridine Derivatives in Medicinal Applications and Chemosensing
Pyridine derivatives are pivotal in various fields, ranging from medicinal applications to chemosensing, due to their diverse biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. These derivatives also serve as effective chemosensors for the determination of various species, highlighting the structural and functional versatility of pyridine derivatives in both biological and analytical chemistry contexts (Abu-Taweel et al., 2022).
Anticorrosive Properties of Quinoline Derivatives
Quinoline derivatives, which share structural similarities with pyridine compounds, are used as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. This review highlights the effectiveness of quinoline derivatives against metallic corrosion, emphasizing the importance of heterocyclic compounds in materials science and their practical applications in protecting against corrosion (Verma et al., 2020).
Safety And Hazards
- Safety information would be available in relevant safety data sheets (SDS) or literature sources.
- Precautions should be taken during handling, storage, and disposal.
Zukünftige Richtungen
- Further research could explore:
- Biological activity (e.g., antimicrobial, antitumor).
- Optimization of synthetic routes.
- Pharmacokinetics and pharmacodynamics.
- Formulation development for practical applications.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-1-6(5-15-9)10(18)16-7-2-3-8(7)17/h1,4-5,7-8,17H,2-3H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCCHLEKUNTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
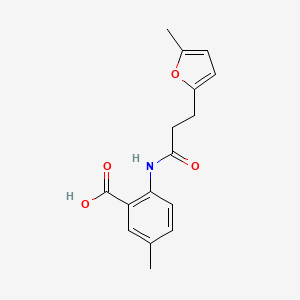
![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)
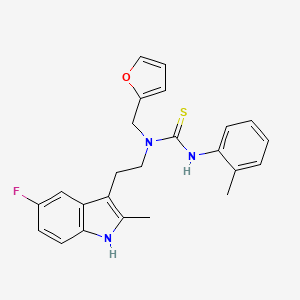
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
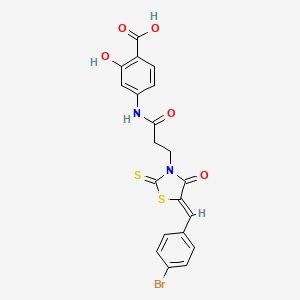
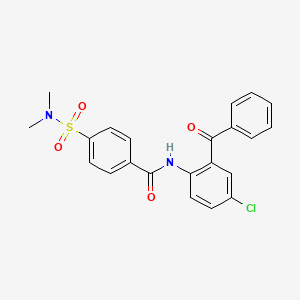
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
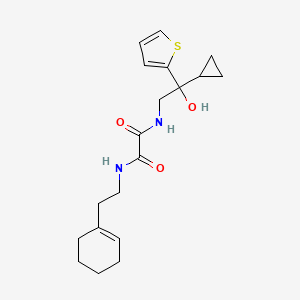
![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)